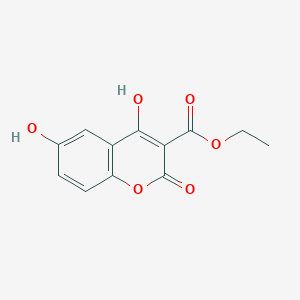

Ethyl 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H10O6 |

|---|---|

Poids moléculaire |

250.20 g/mol |

Nom IUPAC |

ethyl 4,6-dihydroxy-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C12H10O6/c1-2-17-11(15)9-10(14)7-5-6(13)3-4-8(7)18-12(9)16/h3-5,13-14H,2H2,1H3 |

Clé InChI |

JWYSLWHDYICCCW-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(C2=C(C=CC(=C2)O)OC1=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate d'éthyle implique généralement la réaction de condensation de Knoevenagel. Cette réaction est réalisée en condensant la 4,6-dihydroxy-2H-chromen-2-one avec du cyanoacétate d'éthyle en présence d'une base telle que la pipéridine . La réaction est généralement conduite dans un solvant comme l'éthanol ou le méthanol à température de reflux.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas largement documentées. les principes de la chimie verte sont souvent appliqués, utilisant des solvants et des catalyseurs respectueux de l'environnement pour améliorer l'efficacité et la durabilité du processus de synthèse .

Analyse Des Réactions Chimiques

Hydrazone Formation

The compound reacts with hydrazine hydrate under reflux in ethanol to form salicylaldehyde azine (C₁₄H₁₂N₂O₂) and malonohydrazide (C₃H₆N₂O₂) as primary products . This reaction involves:

-

Ring-opening : Cleavage of the chromene ring at the ester group.

-

Condensation : Formation of azine via coupling of salicylaldehyde intermediates.

| Reaction Conditions | Products | Yield |

|---|---|---|

| Hydrazine hydrate, ethanol, reflux | Salicylaldehyde azine + Malonohydrazide | ~30–42% |

Mechanistic Insight :

The reaction proceeds through nucleophilic attack by hydrazine on the ester carbonyl, followed by ring-opening and subsequent condensation . Competing pathways depend on stoichiometry and reaction time.

Nucleophilic Acyl Substitution

The ethyl ester group undergoes substitution reactions with amines or alcohols. For example:

-

Amidation : Reaction with primary amines (e.g., aniline) yields N-aryl-2-oxo-2H-chromene-3-carboxamides .

-

Transesterification : Methanol in acidic conditions replaces the ethyl group with methyl .

Key Data :

-

Amidation : Conducted in ethanol at 80°C; products confirmed via IR (amide I band at ~1650 cm⁻¹) and ¹H NMR (δ 10.5 ppm for NH) .

-

Transesterification : Achieved with HCl catalyst; monitored by TLC .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

-

Chromeno[4,3-b]pyridines : Formed via reaction with malononitrile in the presence of ammonium acetate .

-

Fused chromene derivatives : Cyclocondensation with active methylene compounds (e.g., pentane-2,4-dione) .

Example Reaction Pathway :

textEthyl 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate + Malononitrile → 3-Cyano-4,6-dihydroxy-2H-chromeno[4,3-b]pyridine[2]

Electrophilic Aromatic Substitution

The hydroxyl groups at positions 4 and 6 participate in electrophilic reactions:

-

Sulfonation : Treatment with chlorosulfonic acid introduces sulfonamide groups at C6 .

-

Nitration : Limited reactivity due to electron-withdrawing effects of the chromone core.

Experimental Observations :

-

Sulfonation requires anhydrous conditions and yields 6-sulfamoyl derivatives , characterized by ¹⁹F NMR (δ −118 ppm for C–F bonds) .

Oxidation and Reduction

-

Oxidation : Hydroxyl groups oxidize to quinones under strong oxidizing agents (e.g., KMnO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chromone ring to dihydrochromene derivatives.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Hydrazone formation | Hydrazine hydrate, ethanol, reflux | Salicylaldehyde azine, Malonohydrazide |

| Amidation | Aniline, ethanol, 80°C | N-Phenylcarboxamide |

| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C | 6-Sulfamoylchromone |

| Cyclization | Malononitrile, NH₄OAc, reflux | Chromeno[4,3-b]pyridine |

Analytical Characterization

Products are routinely verified using:

-

¹H/¹³C NMR : Distinct signals for chromone protons (δ 6.5–8.5 ppm) and ester carbonyls (δ 165–170 ppm) .

-

IR Spectroscopy : Ester C=O (~1720 cm⁻¹), hydroxyl (~3400 cm⁻¹) .

-

Chromatography : TLC (Rf = 0.5 in ethyl acetate/hexane) and HPLC for purity assessment.

Mechanistic Implications

The reactivity profile highlights:

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate has been investigated for its potential as a therapeutic agent due to its diverse biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial effects against various bacteria and fungi, suggesting its potential use in treating infections .

- Anticancer Activity : Preliminary research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules:

- Synthesis of Heterocycles : It is used as a precursor in the synthesis of various heterocyclic compounds and hydrazones, which are valuable in pharmaceuticals .

- Functionalization Reactions : this compound can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups that enhance its reactivity and biological activity.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The results demonstrated a significant inhibition zone compared to control groups, indicating its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Mechanism Investigation

Research focused on the anticancer properties revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells. This ROS accumulation was associated with apoptosis induction and cell cycle arrest at the G1 phase, supporting its candidacy for further development as an anticancer drug .

Mécanisme D'action

The mechanism of action of Ethyl 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to their death.

Anti-cancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.

Comparaison Avec Des Composés Similaires

Key Observations:

Electronic Effects: Methoxy groups (e.g., in Ethyl 4-methoxy-2-oxo-2H-chromene-3-carboxylate) are electron-donating, increasing electron density on the aromatic ring, which may enhance UV absorption.

Lipophilicity : The dichlorobenzyl ester (2,6-dichlorobenzyl analog) shows increased lipophilicity (logP ~2.62) compared to ethyl esters, suggesting better membrane permeability in biological systems .

Crystallographic and Spectroscopic Differences

- Crystallinity : The 4,6-dihydroxy compound likely forms dense hydrogen-bonded networks, as inferred from Etter’s graph-set analysis . In contrast, methoxy or chloro derivatives may exhibit less directional packing due to weaker van der Waals interactions.

- Spectroscopy: The hydroxyl groups in the target compound contribute to distinct IR stretches (~3200–3500 cm⁻¹ for O-H) and NMR shifts (δ ~10–12 ppm for phenolic protons), absent in analogs like the 5-chloro derivative .

Research Findings and Gaps

- Synthetic Accessibility : The 4,6-dihydroxy derivative requires careful protection-deprotection strategies during synthesis to preserve hydroxyl groups, unlike methoxy or chloro analogs .

- Data Limitations : Comparative studies on melting points, solubility, and biological activity are sparse. Further crystallographic analyses using tools like SHELXL or WinGX could elucidate structural trends.

Activité Biologique

Ethyl 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the chromene family, known for its diverse biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 234.205 g/mol. The compound features a chromene backbone with hydroxyl groups at the 4 and 6 positions and a carboxylate group at the 3 position, which contribute to its reactivity and biological activity.

Antioxidant Activity

Research has shown that compounds in the chromene class exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, demonstrating a strong capacity to reduce oxidative stress in various biological systems.

Case Study : A study by Kawai et al. (2000) examined the effects of several coumarins on HL-60 cell differentiation, revealing that compounds with hydroxyl groups significantly enhanced antioxidant defenses in these cells .

Anticancer Properties

The compound has shown promising anticancer activity against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of HeLa cells (cervical cancer) and HepG2 cells (liver cancer).

Research Findings : In vitro studies indicated that this compound exhibited an IC50 value of approximately 15 µM against HeLa cells, suggesting potent anticancer activity . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

This compound acts as an inhibitor of several key enzymes involved in metabolic pathways. Notably, it has been identified as a competitive inhibitor of phosphofructokinase (PFK), with an IC50 value of 0.183 µM.

Table: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| Phosphofructokinase (PFK) | 0.183 | Competitive inhibition |

| Acetylcholinesterase (AChE) | 0.16 | Non-selective inhibition |

Structure-Activity Relationship (SAR)

The presence of hydroxyl groups at specific positions on the chromene ring is crucial for enhancing biological activity. The SAR studies indicate that modifications at these positions can significantly alter the compound's efficacy.

Key Findings :

- Hydroxyl groups increase solubility and bioavailability.

- Substituents at the 3 position enhance enzyme inhibition potency.

- Lipophilicity plays a critical role in crossing cellular membranes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4,6-dihydroxy-2-oxo-2H-chromene-3-carboxylate, and how can purity be optimized?

- Methodology : Multi-step synthesis involving condensation of substituted acetophenones with ethyl acetoacetate under acidic/basic conditions, followed by cyclization. Key factors include solvent choice (e.g., ethanol or dichloromethane), stoichiometric control, and purification via recrystallization (e.g., ethanol) to achieve >95% purity .

- Optimization : Monitor reaction progress with TLC and adjust pH during acidification (e.g., 6N HCl) to minimize byproducts. Use inert atmospheres (N₂) to prevent oxidation of sensitive hydroxyl groups .

Q. How can structural characterization be performed for this compound?

- Spectroscopic Analysis :

- 1H/13C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 6.5–8.8 ppm, ester carbonyl at ~161–162 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <0.5 ppm mass error .

Q. What preliminary assays are used to evaluate its biological activity?

- In Vitro Screening : Test enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay or cytotoxicity in cancer cell lines (e.g., HCT116) using MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

- Strategies : Use directing groups (e.g., methoxy or trifluoromethyl substituents) to control cyclization sites. Computational modeling (DFT) predicts reactive intermediates, guiding solvent/catalyst selection (e.g., piperidine for Knoevenagel condensations) .

- Validation : Compare experimental outcomes with simulated reaction pathways .

Q. How to resolve discrepancies between crystallographic data and spectral observations?

- Case Study : If NMR suggests planar conformations but crystallography reveals envelope-shaped cyclohexenone rings (flap atom C13), analyze dynamic behavior via VT-NMR or MD simulations to confirm solution-state flexibility .

- Complementary Techniques : Pair XRD with IR spectroscopy to validate hydrogen-bonding motifs (e.g., O–H⋯O interactions at ~3200 cm⁻¹) .

Q. What computational methods support structure-activity relationship (SAR) studies?

- In Silico Tools :

- Docking (AutoDock Vina) : Predict binding to targets like NF-κB or AChE using PDB structures (e.g., 4EY7).

- QSAR Modeling : Correlate substituent electronegativity (e.g., difluoromethyl vs. methoxy groups) with bioactivity using ML algorithms .

Q. How to interpret conflicting bioactivity data across derivative compounds?

- Example : If a derivative shows potent anti-inflammatory activity but poor cytotoxicity, evaluate selectivity via transcriptomics or proteomics. Confirm target engagement using SPR or thermal shift assays .

- Data Integration : Apply cheminformatics platforms (e.g., KNIME) to cluster derivatives by functional groups and activity profiles .

Methodological Notes

- Crystallography Software : Use WinGX with SHELXL for refinement and Olex2 for visualization, ensuring Rint < 0.05 for high-quality datasets .

- Spectral Referencing : Cross-check NMR shifts with PubChem or predicted spectra (e.g., ACD/Labs) to avoid misassignments .

- Ethical Compliance : Adhere to institutional guidelines for biological testing; derivatives are for research only and not FDA-approved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.